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Abstract
[2,2'-Bithiophene]-5,5'-diyldiboronic acid is a bifunctional organic compound that holds

significant interest for researchers in materials science and drug development. Its rigid

bithiophene core provides a conjugated system, while the two boronic acid groups offer

versatile handles for chemical modifications, such as Suzuki coupling reactions. These

characteristics make it a valuable building block for the synthesis of functional materials and

complex organic molecules. This guide provides an overview of its properties, synthesis, and

potential applications, while also noting the current lack of publicly available, detailed

crystallographic data.

Molecular Properties and Characteristics
[2,2'-Bithiophene]-5,5'-diyldiboronic acid is a solid organic compound with the chemical

formula C₈H₈B₂O₄S₂ and a molecular weight of 253.90 g/mol . Computational chemistry data

suggests it has a topological polar surface area (TPSA) of 80.92 Å², 6 hydrogen bond

acceptors, and 4 hydrogen bond donors. The molecule possesses three rotatable bonds, which

can influence its conformational flexibility and packing in the solid state.
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Property Value Source

Molecular Formula C₈H₈B₂O₄S₂ ChemScene

Molecular Weight 253.90 g/mol ChemScene

CAS Number 189358-30-3 AOBChem

Topological Polar Surface Area

(TPSA)
80.92 Å² ChemScene

Hydrogen Bond Acceptors 6 ChemScene

Hydrogen Bond Donors 4 ChemScene

Rotatable Bonds 3 ChemScene

Crystal Structure
As of the latest literature review, detailed single-crystal X-ray diffraction data for [2,2'-
Bithiophene]-5,5'-diyldiboronic acid, including unit cell parameters, space group, and

specific atomic coordinates, is not publicly available. While computational methods for crystal

structure prediction have advanced significantly, a predicted structure for this specific molecule

has not been reported in the searched literature.

In the absence of experimental data for the diboronic acid, insights can be drawn from

computational studies on the parent molecule, 2,2'-bithiophene. These studies have

investigated the ground and excited state geometries, highlighting the influence of substituents

on the dihedral angles between the thiophene rings. Such conformational changes would be

critical in determining the crystal packing of the diboronic acid derivative.

Synthesis and Experimental Protocols
The synthesis of [2,2'-Bithiophene]-5,5'-diyldiboronic acid typically starts from 2,2'-

bithiophene. A general synthetic strategy involves the lithiation of the 5 and 5' positions of the

bithiophene core, followed by reaction with a borate ester and subsequent hydrolysis to yield

the diboronic acid.
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The following diagram illustrates a plausible synthetic route.

General Synthesis of [2,2'-Bithiophene]-5,5'-diyldiboronic Acid

2,2'-Bithiophene

Lithiation
(e.g., n-BuLi)

5,5'-Dilithio-2,2'-bithiophene

Reaction with Borate Ester
(e.g., Triisopropyl borate)

Bisester Intermediate

Acid Hydrolysis

[2,2'-Bithiophene]-5,5'-diyldiboronic acid

Click to download full resolution via product page

Caption: A potential synthetic pathway to the target molecule.
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Detailed Experimental Protocol (Hypothetical)
Materials:

2,2'-Bithiophene

n-Butyllithium (n-BuLi) in hexanes

Triisopropyl borate

Anhydrous tetrahydrofuran (THF)

Hydrochloric acid (HCl)

Diethyl ether

Magnesium sulfate (MgSO₄)

Procedure:

Lithiation: Dissolve 2,2'-bithiophene in anhydrous THF under an inert atmosphere (e.g.,

argon or nitrogen) and cool the solution to -78 °C. Add a solution of n-BuLi in hexanes

dropwise while maintaining the temperature. Stir the reaction mixture at this temperature for

1-2 hours.

Borylation: To the resulting solution of 5,5'-dilithio-2,2'-bithiophene, add triisopropyl borate

dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

Hydrolysis: Quench the reaction by the slow addition of aqueous HCl at 0 °C.

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic

layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and remove the

solvent under reduced pressure. The crude product can be purified by recrystallization or

column chromatography.

Note: This is a generalized procedure. Specific reaction conditions, such as stoichiometry,

reaction times, and purification methods, would need to be optimized.
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Applications in Research and Drug Development
While specific signaling pathways involving [2,2'-Bithiophene]-5,5'-diyldiboronic acid are not

detailed in the available literature, its structural motifs suggest several potential areas of

application.

Organic Electronics
The conjugated bithiophene core is a common component in organic semiconductors. The

diboronic acid functionality allows for its incorporation into larger polymeric structures through

Suzuki coupling, which can be used in the fabrication of organic light-emitting diodes (OLEDs),

organic field-effect transistors (OFETs), and organic photovoltaic (OPV) devices.

Drug Discovery and Development
Boronic acids are known to interact with the active sites of certain enzymes, particularly serine

proteases. The rigid bithiophene scaffold could serve as a core structure for the design of novel

enzyme inhibitors. The two boronic acid groups could potentially bind to two sites within a

protein, leading to high affinity and selectivity.

The following diagram illustrates a logical workflow for screening this compound in a drug

discovery context.
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Drug Discovery Workflow

Compound Synthesis
[2,2'-Bithiophene]-5,5'-diyldiboronic acid
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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